

Spectroscopic Validation of 2,2-Dimethylbutanamide: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic properties of **2,2-dimethylbutanamide** and its constitutional isomers. By presenting key experimental data from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, this document aims to facilitate the unambiguous identification and structural validation of **2,2-dimethylbutanamide**.

Executive Summary

The structural elucidation of organic molecules is a cornerstone of chemical research and drug development. Spectroscopic techniques provide a powerful and non-destructive means to determine molecular structure. This guide focuses on **2,2-dimethylbutanamide** and compares its predicted spectroscopic data with the experimental data of its isomers: hexanamide, N-methylpentanamide, N,N-dimethylbutanamide, and 3,3-dimethylbutanamide. The distinct structural features of each isomer are reflected in their unique spectral fingerprints, allowing for clear differentiation.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for **2,2-dimethylbutanamide** and its isomers.

¹H NMR Data Comparison



¹H Nuclear Magnetic Resonance (NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule.

Compound	Chemical Shift (δ) ppm, Multiplicity, Integration, Assignment
2,2-Dimethylbutanamide (Predicted)	~ 0.8 (t, 3H, -CH ₃), ~ 1.1 (s, 6H, -C(CH ₃) ₂), ~ 1.9 (q, 2H, -CH ₂ -), ~ 5.4 (br s, 2H, -NH ₂)
Hexanamide	0.91 (t, 3H, -CH ₃), 1.32 (m, 4H, -(CH ₂) ₂ -), 1.61 (m, 2H, -CH ₂ -), 2.19 (t, 2H, -COCH ₂ -), 5.30 (br s, 1H, -NH), 5.85 (br s, 1H, -NH)[1]
N-Methylpentanamide	0.90 (t, 3H, -CH ₃), 1.33 (m, 2H, -CH ₂ -), 1.56 (m, 2H, -CH ₂ -), 2.16 (t, 2H, -COCH ₂ -), 2.77 (d, 3H, -NHCH ₃), 5.9 (br s, 1H, -NH)
N,N-Dimethylbutanamide	0.94 (t, 3H, -CH ₃), 1.62 (sextet, 2H, -CH ₂ -), 2.27 (t, 2H, -COCH ₂ -), 2.90 (s, 3H, -N(CH ₃) ₂), 2.95 (s, 3H, -N(CH ₃) ₂)[2]
3,3-Dimethylbutanamide	1.04 (s, 9H, -C(CH ₃) ₃), 2.15 (s, 2H, -CH ₂ -), 5.3 (br s, 1H, -NH), 5.9 (br s, 1H, -NH)[3]

¹³C NMR Data Comparison

¹³C NMR spectroscopy provides information about the carbon framework of a molecule.



Compound	Chemical Shift (δ) ppm, Assignment
2,2-Dimethylbutanamide (Predicted)	~ 8.5 (-CH ₃), ~ 25.0 (-C(CH ₃) ₂), ~ 35.0 (-CH ₂ -), ~ 45.0 (-C(CH ₃) ₂), ~ 180.0 (-CONH ₂)
Hexanamide	13.9 (-CH ₃), 22.3 (-CH ₂ -), 25.4 (-CH ₂ -), 31.4 (-CH ₂ -), 36.3 (-COCH ₂ -), 176.1 (-CONH ₂)[1]
N-Methylpentanamide	13.8 (-CH ₃), 22.3 (-CH ₂ -), 28.0 (-CH ₂ -), 35.7 (-COCH ₂ -), 26.2 (-NHCH ₃), 174.5 (-CONH-)
N,N-Dimethylbutanamide	13.8 (-CH ₃), 19.3 (-CH ₂ -), 35.2 (-N(CH ₃) ₂), 35.8 (-COCH ₂ -), 37.4 (-N(CH ₃) ₂), 173.3 (-CON<)[2]
3,3-Dimethylbutanamide	29.8 (-C(CH ₃) ₃), 31.0 (-C(CH ₃) ₃), 48.9 (-CH ₂ -), 175.2 (-CONH ₂)[3]

IR Spectroscopy Data Comparison

Infrared (IR) spectroscopy identifies functional groups present in a molecule based on the absorption of infrared radiation.



Compound	Key IR Absorptions (cm ⁻¹)
2,2-Dimethylbutanamide (Predicted)	~3350, ~3170 (N-H stretch), ~2960 (C-H stretch), ~1650 (C=O stretch, Amide I), ~1620 (N-H bend, Amide II)
Hexanamide	3352, 3188 (N-H stretch), 2955, 2931, 2872 (C-H stretch), 1655 (C=O stretch, Amide I), 1628 (N-H bend, Amide II)[1]
N-Methylpentanamide	3294 (N-H stretch), 2958, 2872 (C-H stretch), 1640 (C=O stretch, Amide I), 1558 (N-H bend, Amide II)[4]
N,N-Dimethylbutanamide	2961, 2874 (C-H stretch), 1646 (C=O stretch, Amide I)[2]
3,3-Dimethylbutanamide	3360, 3180 (N-H stretch), 2959 (C-H stretch), 1660 (C=O stretch, Amide I), 1630 (N-H bend, Amide II)[3]

Mass Spectrometry Data Comparison

Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Compound	Molecular Ion (m/z), Key Fragment Ions (m/z)
2,2-Dimethylbutanamide (Predicted)	115 (M+), 100, 86, 72, 57, 44
Hexanamide	115 (M+), 98, 86, 72, 59 (base peak), 44[1]
N-Methylpentanamide	115 (M+), 100, 86, 73, 58, 44[4]
N,N-Dimethylbutanamide	115 (M+), 86, 72 (base peak), 44[2]
3,3-Dimethylbutanamide	115 (M+), 100, 59, 57 (base peak), 44[3]

Experimental Protocols



Standard protocols for the spectroscopic analysis of small organic molecules are described below.

¹H and ¹³C NMR Spectroscopy

A sample of the compound (typically 5-25 mg for 1 H, 20-100 mg for 13 C) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final volume of approximately 0.6-0.7 mL in a 5 mm NMR tube. Tetramethylsilane (TMS) is often added as an internal standard (δ = 0.00 ppm). Spectra are recorded on a spectrometer operating at a specific frequency (e.g., 400 or 600 MHz for 1 H). For 13 C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy

For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for both solid and liquid samples, where the sample is placed in direct contact with a high-refractive-index crystal. For liquid samples, a thin film can be placed between two salt plates (e.g., NaCl or KBr). The spectrum is recorded using an FTIR spectrometer.

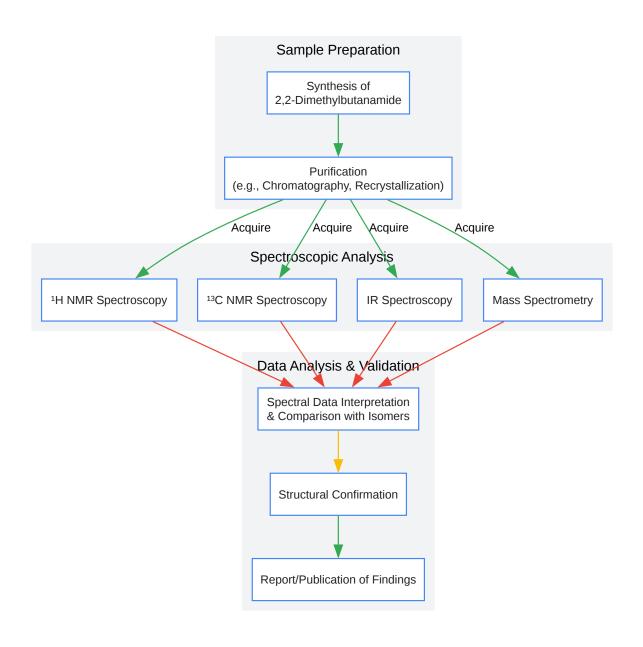
Mass Spectrometry

For volatile and thermally stable compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is commonly used. The sample is injected into a gas chromatograph, where it is vaporized and separated. The separated components then enter the mass spectrometer. Electron lonization (EI) is a common ionization method where the sample molecules are bombarded with high-energy electrons, causing ionization and fragmentation. The resulting ions are separated by their mass-to-charge ratio and detected.

Workflow for Spectroscopic Validation

The following diagram illustrates a typical workflow for the structural validation of a synthesized compound like **2,2-dimethylbutanamide**.





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Caption: Workflow for the synthesis and spectroscopic validation of **2,2-dimethylbutanamide**.

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